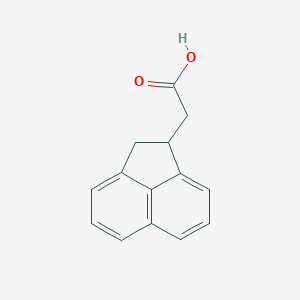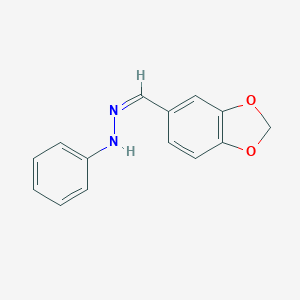
1,3-Benzodioxole-5-carboxaldehyde, phenylhydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Benzodioxole-5-carboxaldehyde, phenylhydrazone is an organic compound with the molecular formula C14H12N2O2 This compound is a derivative of 1,3-benzodioxole, which is known for its aromatic properties and presence in various natural products
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzodioxole-5-carboxaldehyde, phenylhydrazone typically involves the reaction of 1,3-Benzodioxole-5-carboxaldehyde with phenylhydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone derivative, which is then purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for yield and purity, with considerations for cost-effectiveness and scalability.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Benzodioxole-5-carboxaldehyde, phenylhydrazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Aplicaciones Científicas De Investigación
1,3-Benzodioxole-5-carboxaldehyde, phenylhydrazone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of fragrances and flavoring agents due to its aromatic properties.
Mecanismo De Acción
The mechanism of action of 1,3-Benzodioxole-5-carboxaldehyde, phenylhydrazone involves its interaction with specific molecular targets. The phenylhydrazone group can form stable complexes with metal ions, which may play a role in its biological activity. Additionally, the aromatic ring structure allows for interactions with various enzymes and receptors, influencing biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Benzodioxole-5-carboxaldehyde: The parent compound, known for its use in fragrances and flavorings.
Piperonal: Another derivative of 1,3-benzodioxole, widely used in the perfume industry.
Safrole: A related compound with similar aromatic properties, used in the synthesis of various chemicals.
Uniqueness
1,3-Benzodioxole-5-carboxaldehyde, phenylhydrazone is unique due to its phenylhydrazone group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, differentiating it from other 1,3-benzodioxole derivatives.
Propiedades
Número CAS |
23550-76-7 |
|---|---|
Fórmula molecular |
C14H12N2O2 |
Peso molecular |
240.26 g/mol |
Nombre IUPAC |
N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]aniline |
InChI |
InChI=1S/C14H12N2O2/c1-2-4-12(5-3-1)16-15-9-11-6-7-13-14(8-11)18-10-17-13/h1-9,16H,10H2/b15-9+ |
Clave InChI |
BXPJESDAKFUKSF-OQLLNIDSSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)C=NNC3=CC=CC=C3 |
SMILES isomérico |
C1OC2=C(O1)C=C(C=C2)/C=N/NC3=CC=CC=C3 |
SMILES canónico |
C1OC2=C(O1)C=C(C=C2)C=NNC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



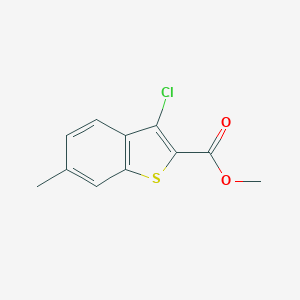
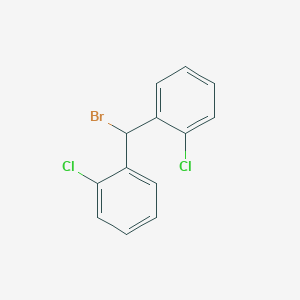
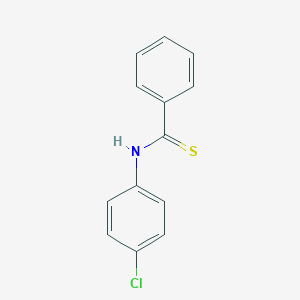
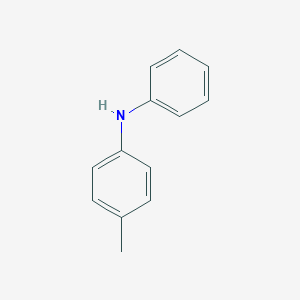
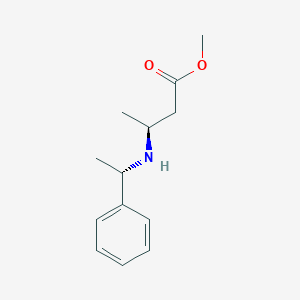
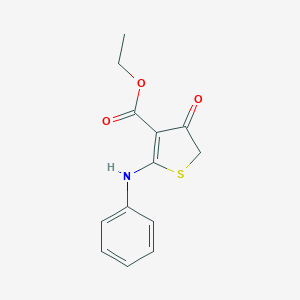
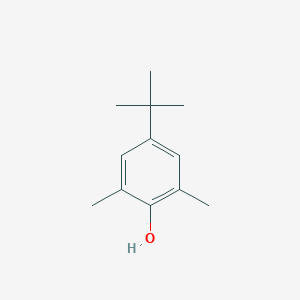
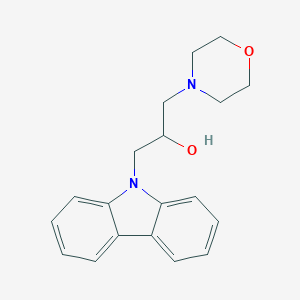
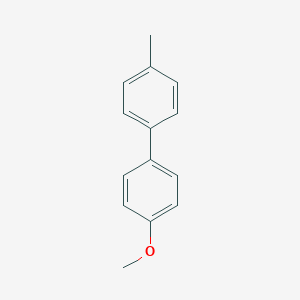

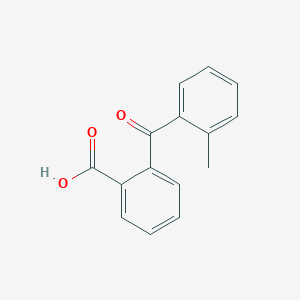
![Ethanone, 1-[5-chloro-2-[(3,4-dichlorophenyl)thio]phenyl]-](/img/structure/B188813.png)
